N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 329778-87-2
VCID: VC21397009
InChI: InChI=1S/C20H19F6N3O/c21-19(22,23)14-10-15(20(24,25)26)12-16(11-14)27-18(30)13-28-6-8-29(9-7-28)17-4-2-1-3-5-17/h1-5,10-12H,6-9,13H2,(H,27,30)
SMILES: C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3
Molecular Formula: C20H19F6N3O
Molecular Weight: 431.4g/mol

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide

CAS No.: 329778-87-2

Cat. No.: VC21397009

Molecular Formula: C20H19F6N3O

Molecular Weight: 431.4g/mol

* For research use only. Not for human or veterinary use.

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide - 329778-87-2

Specification

CAS No. 329778-87-2
Molecular Formula C20H19F6N3O
Molecular Weight 431.4g/mol
IUPAC Name N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
Standard InChI InChI=1S/C20H19F6N3O/c21-19(22,23)14-10-15(20(24,25)26)12-16(11-14)27-18(30)13-28-6-8-29(9-7-28)17-4-2-1-3-5-17/h1-5,10-12H,6-9,13H2,(H,27,30)
Standard InChI Key LXJAZFZFNUSXLV-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3
Canonical SMILES C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound with potential pharmacological significance. Its chemical structure features three key components: a 3,5-bis(trifluoromethyl)phenyl group, a phenylpiperazine moiety, and an acetamide linker that connects these two functional groups. The presence of trifluoromethyl groups significantly influences the compound's lipophilicity and stability, which are critical factors in determining its pharmacokinetic profile.

The compound's basic physicochemical properties are summarized in Table 1 below:

PropertyValue
CAS Number329778-87-2
Molecular FormulaC₂₀H₁₉F₆N₃O
Molecular Weight431.4 g/mol
IUPAC NameN-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
InChIInChI=1S/C20H19F6N3O/c21-19(22,23)14-10-15(20(24,25)26)12-16(11-14)27-18(30)13-28-6-8-29(9-7-28)17-4-2-1-3-5-17/h1-5,10-12H,6-9,13H2,(H,27,30)
InChIKeyLXJAZFZFNUSXLV-UHFFFAOYSA-N
SMILESC1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3

The compound exists in both neutral and charged forms, with the charged form represented by the SMILES notation: C1CN(CC[NH+]1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3 . This ionization potential is relevant to its behavior in different physiological environments and may affect its pharmacokinetic properties.

Structural Characteristics and Functionality

The structural characteristics of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide contribute significantly to its chemical behavior and potential biological activities. The molecule contains several functional groups that deserve detailed examination:

The 3,5-bis(trifluoromethyl)phenyl Group

This portion of the molecule features a phenyl ring substituted with two trifluoromethyl (CF₃) groups at positions 3 and 5. Trifluoromethyl groups are electron-withdrawing and hydrophobic, which significantly affects the electronic distribution within the aromatic ring. These groups:

The Phenylpiperazine Moiety

The phenylpiperazine component consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4) with a phenyl substituent. This structural element:

  • Provides basic nitrogen atoms that can interact with acidic residues in target proteins

  • Creates a conformationally flexible three-dimensional structure

  • Has structural similarity to components found in various neuropharmacological agents

  • Potentially confers binding affinity for certain neurotransmitter receptors

The Acetamide Linker

The acetamide (-CH₂CONH-) group connects the bis(trifluoromethyl)phenyl group and the piperazine moiety. This linker:

Reaction StepReagentsConditionsExpected Yield
Formation of chloroacetamide3,5-bis(trifluoromethyl)aniline, 2-chloroacetyl chloride, NaOH (2% aq.)0°C, 3 hours, DCM/H₂O70-85%
AlkylationChloroacetamide intermediate, 1-phenylpiperazine, K₂CO₃, KI (cat.)60°C, 12-24 hours, dry acetone44-78%

These synthetic conditions are extrapolated from similar compounds described in the literature, and actual optimization may be required for this specific molecule .

Research Status and Future Directions

Research on N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide appears to be in relatively early stages, with the compound primarily being characterized for its chemical properties rather than extensive biological evaluation based on the available search results. Future research directions may include:

  • Comprehensive receptor binding studies to determine affinity for various neurotransmitter receptors

  • Investigation of structure-activity relationships through the synthesis of structural analogs

  • Evaluation of potential therapeutic applications in relevant disease models

  • Study of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles

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